molecular formula C18H14ClNO3 B11643546 2-Chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-benzamide

2-Chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-benzamide

Cat. No.: B11643546
M. Wt: 327.8 g/mol
InChI Key: KJBOBXYMSKBVHS-UHFFFAOYSA-N
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Description

2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4,7-dimethyl-2-oxo-2H-chromen-6-amine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols or amines.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and resulting in antibacterial activity. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
  • 2-chloro-N-(4,5-dimethyl-2-oxo-2H-chromen-7-yl)benzamide
  • 2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-5-yl)benzamide

Uniqueness

2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is unique due to the specific positioning of the chlorine atom and the dimethyl groups on the chromenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

2-chloro-N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide

InChI

InChI=1S/C18H14ClNO3/c1-10-8-17(21)23-16-7-11(2)15(9-13(10)16)20-18(22)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H,20,22)

InChI Key

KJBOBXYMSKBVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Cl)C(=CC(=O)O2)C

Origin of Product

United States

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